4-(1,1,1-Trifluoropropan-2-yl)piperidine
Description
4-(1,1,1-Trifluoropropan-2-yl)piperidine is a piperidine derivative characterized by a trifluoromethyl-substituted propan-2-yl group at the 4-position of the piperidine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in medicinal chemistry, particularly for central nervous system (CNS) and receptor-targeted drug design .
Properties
Molecular Formula |
C8H14F3N |
|---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
4-(1,1,1-trifluoropropan-2-yl)piperidine |
InChI |
InChI=1S/C8H14F3N/c1-6(8(9,10)11)7-2-4-12-5-3-7/h6-7,12H,2-5H2,1H3 |
InChI Key |
GJQYQFNHMZRAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCNCC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1-Trifluoropropan-2-yl)piperidine typically involves the reaction of piperidine with a trifluoropropylating agent. One common method is the nucleophilic substitution reaction where piperidine reacts with 1,1,1-trifluoropropan-2-yl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,1-Trifluoropropan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1,1,1-Trifluoropropan-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4-(1,1,1-Trifluoropropan-2-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This can lead to modulation of specific biochemical pathways, resulting in desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key distinction lies in the 4-(1,1,1-trifluoropropan-2-yl) substituent. Below is a comparison with structurally related piperidine derivatives:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in this compound increases logP compared to non-fluorinated analogs like 4-phenylpiperidine (logP ~1.1 vs. ~2.0 estimated) .
- Polar Surface Area (PSA) : Lower PSA (~3–10 Ų) compared to 4-(Piperidin-2-yl)pyridine (24.9 Ų), suggesting better blood-brain barrier penetration .
- Metabolic Stability: Fluorine substitution reduces oxidative metabolism, enhancing half-life relative to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
